Methylthioacetylene

Description

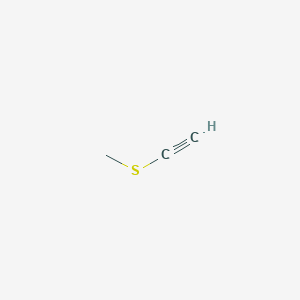

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methylsulfanylethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4S/c1-3-4-2/h1H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRQTFFXHDKAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143982 | |

| Record name | Methylthioacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10152-75-7 | |

| Record name | Methylthioacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthioacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylsulfanyl)ethyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Properties of Methylthioacetylene

The preparation of methylthioacetylene can be achieved through established synthetic routes. One common method involves the reaction of a metal acetylide, such as sodium acetylide, with elemental sulfur, followed by quenching the resulting thiolate with an electrophile like methyl iodide. researchgate.net An alternative approach is the double elimination of hydrogen bromide from the dibromide of methyl vinyl sulfide (B99878). researchgate.net

This compound is a liquid with a boiling point of 70 °C. researchgate.net Due to its limited thermal stability, it is recommended to use it freshly distilled. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (Methylsulfanyl)ethyne | nih.gov |

| CAS Number | 10152-75-7 | nih.gov |

| Molecular Formula | C₃H₄S | nih.gov |

| Molecular Weight | 72.13 g/mol | nih.gov |

| Boiling Point | 70 °C / 760 mmHg | researchgate.net |

| Refractive Index | ~1.485 (at 20 °C) | researchgate.net |

Spectroscopic Characterization of Methylthioacetylene

Table 2: Predicted Spectroscopic Data for Methylthioacetylene

| Spectroscopic Technique | Expected Features |

| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the acetylenic proton (C≡CH). The chemical shift of the acetylenic proton would be influenced by the adjacent sulfur atom. |

| ¹³C NMR | Three distinct signals would be expected: one for the methyl carbon, and two for the sp-hybridized carbons of the alkyne. The chemical shifts would reflect the electronic environment created by the sulfur atom. |

| Infrared (IR) Spectroscopy | A characteristic absorption band for the C≡C triple bond stretching vibration, typically in the region of 2100-2260 cm⁻¹. A band for the ≡C-H stretch would also be present around 3300 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the compound (72.13 g/mol ). |

Theoretical and Computational Chemistry Applied to Methylthioacetylene Systems

Quantum Chemical Investigations of Methylthioacetylene

Quantum chemistry lies at the heart of modern computational investigations into molecular systems. For a molecule such as this compound, these methods can predict its fundamental properties with high accuracy, providing a basis for understanding its chemical behavior.

The electronic structure of a molecule dictates its geometry, reactivity, and spectroscopic properties. Quantum chemical methods are used to solve the Schrödinger equation, providing detailed information about molecular orbitals, electron density distribution, and other key electronic parameters.

Theoretical studies on related organochalcogenide complexes and thiophene (B33073) derivatives reveal how the presence of a sulfur atom influences the electronic environment. mdpi.commdpi.com For this compound, the sulfur atom, with its lone pairs of electrons, is expected to engage in π-conjugation with the adjacent acetylene (B1199291) triple bond. This interaction significantly affects the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculations on similar sulfur-containing systems show that the HOMO is often localized along the sulfur and the π-system, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is typically distributed across the antibonding π* orbitals of the acetylene group. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. mdpi.com Computational methods can precisely calculate this gap, along with other electronic properties such as ionization potential, electron affinity, and dipole moment, which are crucial for predicting intermolecular interactions. researchgate.netnih.gov

Table 1: Illustrative Calculated Electronic Properties of a Representative Alkynyl Sulfide (B99878) This table presents typical electronic properties calculated using Density Functional Theory (DFT) for a model alkynyl sulfide, analogous to what would be determined for this compound. Data is representative of values found in computational studies of similar molecules. mdpi.commdpi.comresearchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Dipole Moment | 1.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |

| Ionization Potential | 6.7 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 0.6 eV | The energy released when an electron is added to the molecule. |

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations typically focus on static, optimized structures, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with surrounding molecules.

For a relatively small molecule like this compound, MD simulations could be employed to understand its behavior in the condensed phase, such as in a solvent or as part of a larger molecular assembly. The simulation would involve calculating the forces between atoms using a force field and integrating Newton's equations of motion to track their trajectories. This allows for the exploration of the molecule's conformational landscape, including the rotation of the methyl group and its interaction with solvent molecules. Such simulations are crucial for understanding solvent effects on reaction rates and spectroscopic properties. nih.gov

Density Functional Theory (DFT) is one of the most widely used quantum mechanical modeling methods in chemistry and physics. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic properties of a system based on its computationally simpler electron density. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of applications.

In the context of this compound, DFT is instrumental for:

Geometry Optimization: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculating vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. uoregon.edu

Electronic Properties: As discussed in section 4.1.1, DFT is excellent for calculating properties like HOMO-LUMO gaps, molecular electrostatic potential maps (which visualize charge distribution), and various reactivity descriptors. mdpi.com

DFT studies on analogous sulfur-containing molecules have demonstrated its reliability in predicting how structural modifications influence electronic properties and reactivity. mdpi.commurdoch.edu.au

Mechanistic Pathway Elucidation via Computational Methods

Computational chemistry, particularly DFT, is a powerful tool for elucidating complex reaction mechanisms at a molecular level. nih.govscirp.org By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the lowest-energy pathways from reactants to products. nih.gov

For this compound, computational methods could be applied to investigate various reactions, such as cycloadditions, electrophilic additions to the alkyne, or reactions involving the sulfur atom. For instance, in a hypothetical cycloaddition reaction, DFT calculations could be used to:

Locate the Transition State (TS): The TS is the highest energy point along the reaction coordinate and its structure provides crucial insight into the reaction mechanism.

Calculate the Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. nih.govscirp.org

Perform Intrinsic Reaction Coordinate (IRC) Analysis: This calculation traces the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. nih.gov

Studies on the reactions of similar molecules, like the deamination of cytosine or the cycloaddition of ketenes, showcase how DFT can distinguish between different possible mechanisms (e.g., stepwise vs. concerted) by comparing the activation barriers of each pathway. nih.govnih.gov The pathway with the lowest energy barrier is typically the one that is kinetically favored.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound This table provides representative energy values (in kJ/mol) for a hypothetical reaction pathway involving this compound, as would be calculated using DFT. Such data allows for the determination of reaction feasibility and kinetics. nih.govscirp.org

| Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials at their ground state energy. |

| Transition State 1 (TS1) | +110.5 | The energy barrier for the first step of the reaction. |

| Intermediate | -15.2 | A metastable species formed during the reaction. |

| Transition State 2 (TS2) | +85.7 | The energy barrier for the second step of the reaction. |

| Products | -50.0 | Final products of the reaction. The negative value indicates an exothermic reaction. |

Prediction and Interpretation of Spectroscopic Phenomena in this compound

Computational methods are essential for predicting and interpreting the spectra of molecules. By simulating spectra, researchers can aid in the identification of new compounds, assign experimental spectral features to specific molecular motions or electronic transitions, and extract detailed structural information. nih.gov

For this compound, key spectroscopic techniques that can be modeled include:

Vibrational (IR/Raman) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. uoregon.edu These calculated frequencies correspond to specific molecular motions, such as C-H stretches, C≡C triple bond stretches, and C-S stretches. Comparing the computed spectrum to an experimental one helps to confirm the molecule's structure and assign the observed absorption bands. nih.govwikipedia.org Scaling factors are often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations. uoregon.edu

Rotational (Microwave) Spectroscopy: This technique provides highly precise information about a molecule's moments of inertia, from which its geometric structure can be determined with great accuracy. escholarship.org High-level ab initio calculations can predict rotational constants (A, B, C) for a given molecular geometry. nih.govresearchgate.net By calculating these constants for different isotopologues (e.g., substituting ¹³C or ³⁴S), a detailed and unambiguous molecular structure can be derived by fitting the calculated constants to the experimental data.

Table 3: Representative Calculated Vibrational Frequencies for this compound This table shows a selection of predicted vibrational modes and their frequencies for this compound, calculated using a DFT method (e.g., B3LYP/6-311G). The assignments are based on the dominant atomic motions for each mode. nih.govwikipedia.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

|---|---|---|

| ν₁ | 3315 | ≡C-H stretch |

| ν₂ | 2980 | CH₃ asymmetric stretch |

| ν₃ | 2910 | CH₃ symmetric stretch |

| ν₄ | 2155 | C≡C stretch |

| ν₅ | 1440 | CH₃ deformation |

| ν₆ | 730 | C-S stretch |

Development of Computational Methodologies for Sulfur-Containing Alkyne Chemistry

The unique electronic nature of sulfur requires robust computational methods for accurate predictions. The development of new theoretical models and the refinement of existing ones are active areas of research, particularly for challenging systems like sulfur-containing compounds. nih.gov

Challenges in modeling these systems include:

Electron Correlation: Accurately describing the interactions between electrons, especially in systems with lone pairs and π-bonds, requires high-level computational methods.

Basis Sets: The mathematical functions used to represent atomic orbitals (basis sets) must be flexible enough to describe the electron distribution around sulfur, which can have an expanded octet. Basis sets containing polarization and diffuse functions are essential.

Relativistic Effects: For heavier chalcogens like selenium and tellurium, relativistic effects can become significant and may need to be included in calculations. mdpi.com

Research in this area focuses on developing new DFT functionals or refining post-Hartree-Fock methods (like coupled cluster theory) to better handle the specific challenges posed by sulfur. nih.gov Furthermore, the creation of specialized basis sets optimized for sulfur can improve the accuracy of calculations. For example, studies on thiophene derivatives have evaluated the performance of different DFT functionals and basis sets to establish the most reliable and cost-effective combinations for predicting their structural and vibrational properties. murdoch.edu.au These methodological advancements are crucial for ensuring that computational predictions for molecules like this compound are both reliable and accurate.

Applications of Methylthioacetylene in Complex Molecule Synthesis

Building Blocks for Heterocyclic Scaffolds

The construction of heterocyclic rings is a cornerstone of synthetic organic chemistry, owing to the prevalence of these structures in pharmaceuticals, agrochemicals, and materials science. Methylthioacetylene has emerged as a useful precursor for the synthesis of various heterocyclic systems, particularly sulfur-containing heterocycles like thiophenes and thiazoles.

The synthesis of substituted thiophenes can be achieved through various methods involving acetylenic precursors. One common strategy involves the cyclization of S-containing acetylenic substrates. For instance, the reaction of functionalized alkynes with sulfur-containing reagents can lead to the formation of the thiophene (B33073) ring in a regioselective manner. While direct examples detailing the use of this compound in all named classical thiophene syntheses are not extensively documented in readily available literature, its structure is analogous to the functionalized alkynes used in these reactions. For example, in syntheses like the Fiesselmann Thiophene Synthesis, which utilizes β-keto esters and thioglycolic acid derivatives, this compound could conceptually serve as a synthon following appropriate functionalization. derpharmachemica.com The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide, can also be adapted to use acetylenic precursors that can be converted to the required dicarbonyl intermediate. derpharmachemica.com

More direct applications involve the cyclization of S-containing alkynes. For example, the palladium-catalyzed carbonylative carbocyclization of dipropargyl sulfide (B99878) derivatives leads to the formation of thiophene structures. nih.gov Although dipropargyl sulfide is the starting material, this highlights the utility of the alkyne moiety in constructing the thiophene core. Furthermore, the DBU-induced isomerization of 1,1-bis(ethylthio)-1-en-4-ynes to a gem-dialkylthiovinylallene, followed by a 5-exo-dig sulfur cyclization, affords substituted thiophenes. nih.gov This demonstrates the versatility of sulfur-substituted alkynes in complex cyclization cascades.

In the realm of thiazole (B1198619) synthesis, the Hantzsch synthesis is a well-established method that typically involves the reaction of an α-halocarbonyl compound with a thioamide. youtube.comresearchgate.net While not a direct application of this compound in its base form, its derivatives can be envisioned as precursors to the necessary components. For instance, the acetylenic group can be transformed into a carbonyl or a related functional group that can then participate in the cyclization.

The following table summarizes key reaction types where acetylenic precursors, including those structurally related to this compound, are utilized in the synthesis of heterocyclic scaffolds.

| Heterocyclic Scaffold | Synthetic Approach | Key Features |

| Thiophene | Fiesselmann Synthesis | Utilizes β-keto esters and thioglycolic acid derivatives. derpharmachemica.com |

| Paal-Knorr Synthesis | Involves 1,4-dicarbonyl compounds and a sulfur source. derpharmachemica.com | |

| Palladium-catalyzed cyclization | Employs S-containing acetylenic precursors for regioselective synthesis. nih.gov | |

| Thiazole | Hantzsch Synthesis | Condensation of an α-halocarbonyl with a thioamide. youtube.comresearchgate.net |

| Copper-catalyzed condensation | A [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate. organic-chemistry.org |

Precursors for Advanced Organic Materials

The unique structural and electronic features of this compound make it an attractive starting material for the synthesis of advanced organic materials with tailored properties. Its applications extend to the creation of specialized molecules for use in materials science, including enantiomerically enriched allenes and components for organic superconductors.

Chiral allenes are important structural motifs in natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis. The enantiocontrolled synthesis of these axially chiral molecules is a significant challenge in organic synthesis. Methods involving propargylic precursors have proven to be particularly effective. nih.gov While direct catalytic asymmetric reactions on this compound itself are not widely reported, its derivatives and related thioalkynes are valuable in this context.

One notable approach involves the use of organocatalysis for the highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols. nih.govd-nb.info This method relies on the generation of a propargylic cation, which is then attacked by a nucleophile under the control of a chiral counteranion derived from a chiral phosphoric acid catalyst. d-nb.info Propargylic alcohols bearing a thioether moiety are suitable substrates for this transformation, highlighting the compatibility and potential utility of this compound-derived structures in this type of synthesis.

Another strategy employs the traceless Petasis reaction, where chiral biphenols catalyze the asymmetric addition of boronate reagents to sulfonyl hydrazones. nih.gov The resulting intermediate undergoes elimination and an "alkyne walk" to furnish the enantioenriched allene. nih.gov The use of alkynyl boronates in these reactions demonstrates the feasibility of employing acetylenic precursors for the construction of chiral allenes.

The following table details selected methods for the enantioselective synthesis of allenes where acetylenic precursors play a key role.

| Method | Catalyst/Reagent | Key Intermediate | Enantioselectivity (ee) |

| Organocatalytic Propargylic Substitution | Chiral Phosphoric Acid | Propargylic Cation/Chiral Anion Pair | Up to 97% |

| Traceless Petasis Reaction | Chiral Biphenol/Boronate | Propargylic Diazene | Up to 95:5 e.r. |

Tetraselenafulvalene (TSF) and its derivatives are crucial components in the field of molecular electronics, serving as potent electron donors in the formation of charge-transfer complexes and radical ion salts. nih.gov Some of these materials exhibit high electrical conductivity and even superconductivity. nih.gov The synthesis of TSF and its analogues often relies on acetylenic precursors.

A common synthetic route to the TSF core involves the use of 1,3-diselenole-2-selone, which can be prepared from acetylenic starting materials. For instance, diselenafulvenes, which are precursors to tetraselenafulvalenes, can be synthesized from acetylene (B1199291) and selenium. nih.gov This fundamental reaction underscores the importance of the carbon-carbon triple bond in building the core structure of these electron donors. While the direct use of this compound in the synthesis of the parent TSF is not the standard route, its structural motif can be incorporated into more complex TSF derivatives to modulate their electronic and packing properties in the solid state.

The discovery of superconductivity in organic materials, specifically in charge-transfer salts based on tetramethyltetraselenafulvalene (B1583116) (TMTSF)₂X (Bechgaard salts), sparked intense research into the design and synthesis of new molecular conductors. nih.govnih.gov These materials are typically composed of stacks of planar electron donor molecules and counter-anions. The properties of these materials are highly dependent on the structure of the donor molecule and its packing in the crystal lattice.

The synthesis of these complex donor molecules, such as bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF), often involves the coupling of smaller, functionalized building blocks which can be derived from acetylenic precursors. nih.gov The strategic placement of substituents, such as the methylthio group, on the periphery of the donor molecule can influence intermolecular interactions (e.g., S---S contacts) and thereby affect the electronic dimensionality and transport properties of the resulting material. Although direct synthetic routes starting from this compound to known organic superconductors are not prominently featured in the literature, its role as a modifiable building block for creating novel donor molecules with potentially enhanced superconducting properties remains a viable synthetic strategy.

Utility in Organometallic Chemistry, Including Carbyne Ligand Formation

This compound's reactive alkyne functionality makes it a valuable ligand and precursor in organometallic chemistry. It can coordinate to metal centers in various ways and can be transformed into other important organometallic ligands, most notably carbyne ligands.

Transition metal carbyne complexes feature a metal-carbon triple bond and are of significant fundamental interest and have applications in catalysis, such as in alkyne metathesis. wikipedia.org The synthesis of carbyne complexes can be achieved through several routes, often starting from other organometallic species like carbene complexes. libretexts.org However, the direct transformation of alkynes into carbyne ligands is also a known process.

For example, the reaction of certain tungsten-acetylene complexes with nucleophiles like phosphines can lead to the formation of a cationic carbyne complex. nih.govnih.gov This transformation involves a nucleophilic attack on the coordinated acetylene followed by a 1,2-hydrogen shift. nih.gov The presence of the methylthio group in this compound would be expected to influence the electronics of the alkyne and its reactivity towards both the metal center and the external nucleophile.

The general synthetic routes to Fischer-type and Schrock-type carbyne complexes are summarized below.

| Carbyne Type | General Synthetic Method | Precursor |

| Fischer Carbyne | Electrophilic abstraction from a carbene complex | Methoxy methyl carbene |

| Schrock Carbyne | Deprotonation of an α-C-H bond of a carbene complex | α-H containing carbene |

| α-elimination reaction | Metal-carbene complex | |

| Metathesis reaction | - |

While these are generalized methods, the transformation of acetylenic ligands into carbynes on a metal center provides a direct conceptual link for the utility of this compound in this area of organometallic chemistry. wikipedia.orgnih.govnih.gov

Future Research Directions and Emerging Paradigms in Methylthioacetylene Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of methylthioacetylene and its derivatives remains an active area of research. Traditional methods include the reaction of chloroacetylene with methyl mercaptan in the presence of a base or the reaction of sodium acetylide with sulfur followed by quenching with methyl iodide ontosight.airesearchgate.net. However, the exploration of novel synthetic pathways is crucial for improving efficiency, yield, and sustainability.

Research is focusing on developing more convergent and economical approaches. One such direction involves C-C bond formation from aryl halides and this compound equivalents, such as 1-methylthio-2-(trimethylsilyl)ethyne, through processes like desilylative Sonogashira cross-coupling. This method has shown promise for synthesizing aryl-substituted thioalkynes with good yields and functional group tolerance researchgate.net.

Further exploration of alternative starting materials and reaction conditions is expected to yield new synthetic routes. For instance, studies on the reactions of iron carbonyls with alkynes, including bis(methylthio)acetylene, to form carbyne ligands highlight the potential for synthesizing novel organometallic species derived from this compound rsc.orgwisc.edu.

Development of Asymmetric and Stereoselective Transformations

The inherent reactivity of the alkyne and thiol functionalities in this compound presents opportunities for developing asymmetric and stereoselective reactions. While general asymmetric synthesis has seen significant advancements, particularly with the rise of organocatalysis, applying these principles specifically to this compound derivatives is an emerging area psef.grsciforschenonline.org.

Research is ongoing in developing methods for stereoselective carbon-carbon bond formation involving methylthio-substituted alkynes. For example, studies have explored carbenoid eliminative cross-coupling (CEXC) between α-(methylthio)vinylcuprates and α-(carbamoyloxy)alkylboronates for the enantiocontrolled synthesis of allenes. This method demonstrates that the stereochemical outcome can be influenced by the reaction conditions and substrate structure thieme-connect.com.

Further research is needed to understand and control the stereochemistry in reactions involving this compound, such as additions across the triple bond or transformations involving the thiol group. Developing chiral catalysts or auxiliaries specifically designed for this compound substrates will be key to achieving high enantioselectivity and diastereoselectivity.

Advanced Catalytic Applications and Catalyst Design

This compound and its derivatives have potential in various catalytic applications due to the presence of the sulfur atom and the reactive triple bond. Research is exploring the use of this compound in metal-catalyzed coupling reactions and as a building block for ligands in catalyst design ontosight.airesearchgate.net.

Studies have investigated the reactions of methylthio-substituted alkynes with metal complexes, leading to the formation of novel organometallic compounds that could serve as catalysts or precatalysts. For instance, the splitting of bis(methylthio)acetylene to form carbyne ligands in iron carbonyl derivatives suggests potential in developing new iron-catalyzed transformations rsc.orgwisc.edu.

The development of novel catalytic systems for reactions involving this compound, such as cycloadditions, polymerizations, and functionalization reactions, is an important future direction. This includes designing catalysts that can selectively activate either the alkyne or the thioether moiety, or facilitate cooperative activation for specific transformations.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of this compound make it a promising molecule for interdisciplinary research, particularly at the interface of chemistry, materials science, and supramolecular chemistry binghamton.edulancaster.ac.ukskoltech.rumtu.edu.

In materials science, this compound derivatives can serve as monomers for the synthesis of novel polymers with tailored electronic, optical, or structural properties. For example, poly[bis(methylthio)acetylene] has been investigated for its potential use in fuel cell applications google.com. Further research could explore the polymerization of this compound and its substituted derivatives to create conductive polymers, organic semiconductors, or materials for energy storage.

In supramolecular chemistry, the sulfur atom in this compound can act as a coordination site for metal ions or participate in non-covalent interactions, enabling the design of self-assembled structures and functional materials researchgate.netnih.gov. The alkyne unit can also be utilized in click chemistry or other coupling reactions to construct complex supramolecular architectures. Research in this area could lead to the development of new host-guest systems, molecular sensors, or responsive materials based on this compound scaffolds researchgate.net.

The combination of this compound's reactivity and its potential for integration into larger molecular or supramolecular systems opens avenues for designing materials with emergent properties for applications ranging from electronics to sensing and catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.